molecular formula C11H10N2O3 B2603615 (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid CAS No. 50844-81-0

(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B2603615
CAS No.: 50844-81-0
M. Wt: 218.212
InChI Key: NIRPYXSTQBPOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid, also known as MOQA, is a heterocyclic compound derived from quinazolinone. MOQA has been studied extensively in recent years due to its potential applications in a number of areas, such as synthetic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid derivatives have been synthesized and characterized for potential biological activity. These derivatives include hydrazides, Mannich bases, and compounds with varied substituents, showing diverse biological activities (Havaldar & Patil, 2008).

  • Anticancer and Antioxidant Activities : Derivatives of this compound have been evaluated for their anticancer and antioxidant activities. Some synthesized α-aminophosphonates based on the quinazolinone moiety displayed significant anti-proliferative activity against various cancer cell lines, and compounds were also analyzed for their electronic and geometric characteristics (Awad et al., 2018).

Antimicrobial Activity

  • Antimicrobial Properties : Various derivatives of this compound have been synthesized and demonstrated potential antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Chaitanya et al., 2017).

Novel Compound Synthesis

  • Development of Novel Compounds : Research has focused on creating novel compounds using this compound as a precursor or a core component. These compounds are synthesized using various chemical reactions and characterized by different spectroscopic methods. The intent is often to explore their potential biological activities (Reddy et al., 2012).

Biological Applications

  • Biologically Active Agents : Certain hydrazone derivatives synthesized from this compound have been screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities, indicating its versatile use in developing biologically active agents (Sen Gupta & Rastogi, 1986).

Properties

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPYXSTQBPOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876291
Record name 4-OXO-3-QUINAZOLINEACETIC ACID,2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.